Cas no 921990-16-1 (ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopentylamino group and a 4-fluorophenyl substituent, which may contribute to enhanced binding affinity and selectivity in biological targets. The ester functionality at the 3-position offers versatility for further synthetic modifications. This compound is of interest due to its dihydropyridazine core, a scaffold known for its pharmacological relevance, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of more complex bioactive molecules. Suitable for research use under controlled conditions.
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
921990-16-1 structure
Product name:ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No:921990-16-1
MF:C18H20FN3O3
Molecular Weight:345.368107795715
CID:5826357
PubChem ID:18571471

ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
    • 921990-16-1
    • ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • AKOS024635181
    • F2272-0341
    • インチ: 1S/C18H20FN3O3/c1-2-25-18(24)17-15(20-13-5-3-4-6-13)11-16(23)22(21-17)14-9-7-12(19)8-10-14/h7-11,13,20H,2-6H2,1H3
    • InChIKey: XRPZJCBSWSQKKH-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1NC1CCCC1

計算された属性

  • 精确分子量: 345.14886967g/mol
  • 同位素质量: 345.14886967g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 576
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 71Ų

ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2272-0341-2μmol
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2272-0341-2mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2272-0341-10μmol
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2272-0341-5mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2272-0341-15mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2272-0341-4mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2272-0341-5μmol
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2272-0341-3mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2272-0341-1mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2272-0341-10mg
ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-16-1 90%+
10mg
$79.0 2023-05-16

ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateに関する追加情報

Introduction to Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-16-1)

Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-16-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a cyclopentylamino group and a 4-fluorophenyl substituent, contribute to its unique chemical properties and biological interactions.

The synthesis of Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves a series of well-defined chemical reactions that highlight the importance of precision and expertise in organic synthesis. The process typically begins with the formation of the pyridazine core, followed by functionalization with the cyclopentylamino and 4-fluorophenyl groups. Advanced techniques such as nucleophilic substitution and condensation reactions are employed to achieve the desired structure. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the yield and quality of the final product.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyridazine derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with multiple biological targets. Specifically, Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential role in modulating enzymatic activity and inhibiting inflammatory pathways. Preliminary research suggests that this compound may exhibit properties that make it valuable in the development of novel therapeutic agents.

The incorporation of the cyclopentylamino group into the molecular structure enhances the lipophilicity of the compound, which can improve its absorption and distribution within biological systems. This feature is particularly important for drug candidates that require efficient delivery to target tissues. Additionally, the presence of a 4-fluorophenyl substituent can influence the electronic properties of the molecule, affecting its binding affinity to biological receptors. These structural elements collectively contribute to the unique pharmacokinetic profile of Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.

The latest advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular modeling studies have been conducted to understand how Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate interacts with potential targets such as enzymes and receptors. These simulations have provided valuable insights into its mechanism of action and have guided further optimization efforts. By leveraging computational tools alongside traditional experimental approaches, scientists can accelerate the discovery process and identify promising candidates for further development.

In conclusion, Ethyl 4-(cyclopentylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological potential make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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